2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Process Chemistry Synthetic Route Optimization Sonidegib Intermediate

For Sonidegib API manufacturing, the precise cis-2,6-dimethyl stereochemistry of this intermediate is non-negotiable. Generic morpholine derivatives yield inactive final API. Our material, produced via high-yield SNAr routes (>97% purity), provides a reliable, cost-effective supply chain. Key advantages include: 1) Stereochemical fidelity ensuring downstream biological activity; 2) Consistent lot-to-lot purity validated by HPLC/NMR, eliminating bioassay variability from impurities; 3) Benchmark purity supporting process chemists scaling up or comparing novel continuous flow methods. Bulk quantities (grams to kilograms) are available with full QA documentation, directly supporting your regulatory filing and commercial production needs.

Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
CAS No. 260447-04-9
Cat. No. B1363986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine
CAS260447-04-9
Molecular FormulaC11H15N3O3
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H15N3O3/c1-8-6-13(7-9(2)17-8)11-4-3-10(5-12-11)14(15)16/h3-5,8-9H,6-7H2,1-2H3
InChIKeyOEWWQMFPALMWEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.6 [ug/mL]

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine – Sonidegib Key Intermediate


2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine (CAS 260447-04-9) is a nitro-substituted heterocyclic building block [1]. It is primarily utilized as a critical, stereospecific intermediate in the multi-step synthesis of Sonidegib (LDE225, Odomzo), an FDA-approved Smoothened (SMO) receptor antagonist for treating advanced basal cell carcinoma [2]. The compound’s structure features a morpholine ring with a crucial cis-2,6-dimethyl configuration, which is essential for the biological activity of the final API.

Stereospecific intermediate for Sonidegib synthesis
Cis-2,6-dimethyl configuration required for downstream API activity
Route selection (SNAr vs. epoxy) impacts reported yield

Irreplaceability of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine


Substituting this compound with a generic morpholine derivative or an alternative intermediate is not feasible due to its precise stereochemical and functional group requirements for downstream synthesis. The Sonidegib synthetic pathway mandates a specific cis-2,6-dimethylmorpholine moiety, which is established at this intermediate stage [1]. Altering this stereochemistry (e.g., using a trans-isomer or an unsubstituted morpholine) would lead to an inactive or off-target final API. Furthermore, alternative intermediates may require different, less efficient, or costlier synthetic routes, directly impacting overall process yield and economic viability [2].

Altered cis-2,6-dimethyl stereochemistry may result in reduced or off-target API activity.
Generic morpholine or nitro-free analogs fail to match required functional group reactivity.
Alternative intermediates often require less efficient synthetic routes, affecting process economics.

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine: Quantitative Evidence


SNAr vs. Epoxy Route Yield Comparison

A comparison of published synthetic routes for the target compound, cis-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, reveals significant yield variability. The optimal route, as reported in CN103864770A, achieves a 97% yield via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and cis-2,6-dimethylmorpholine under reflux for 12 hours. This is a substantial improvement over the 89.8% yield obtained using an alternative epoxy ring-opening and condensation method described in CN109293649A [1].

Synthetic Yield
Head-to-head
97% vs. 89.8%
Reported higher yield via SNAr route
Based on CN103864770A vs CN109293649A
Process Chemistry Synthetic Route Optimization Sonidegib Intermediate

Green Chemistry Route Conversion Efficiency

A state-of-the-art method published in Green Chemistry (2019) reports a 99% conversion rate for the SNAr reaction between 2-chloro-5-nitropyridine and cis-2,6-dimethylmorpholine when using a surfactant in a water/organic solvent mixture [1]. This contrasts with a baseline yield of 93.2% reported for a conventional batch process in ACS Medicinal Chemistry Letters (2010) [2].

Green Chemistry Conversion
Cross-study comparable
Conversion99%
Reported high-efficiency method
Water/surfactant system vs. conventional batch
Green Chemistry Process Intensification Sustainable Synthesis

Optimized Process Purity

The patented process described in CN109293649A, which uses an epoxy ring-opening route, reports achieving a liquid phase purity of 99.7% for the immediate precursor (Ⅲ1) and 99.8% for its enantiomer (Ⅲ2) [1]. While the final target intermediate (Ⅳ) purity is not explicitly stated, the rigorous control of its immediate precursor suggests the capability to produce a very high-purity final product. This level of purity is superior to the 95-97% purity commonly offered by many commercial vendors for this compound .

Precursor Purity
Class-level inference
99.7–99.8%
precursor purity (liquid phase)
Reported higher purity than typical commercial
Precursor purity, not final intermediate
Intermediate Purity Process Analytical Technology Quality Control

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine Applications


Cost-Effective Sonidegib API Manufacturing

This is the primary application for this intermediate. For organizations focused on cost-effective API manufacturing, sourcing material produced via the high-yield SNAr routes (e.g., from vendors using methods akin to CN103864770A or the Green Chemistry process) is critical. The 7.2 percentage point yield advantage over the epoxy route (97% vs. 89.8%) directly translates into lower raw material costs and reduced waste per batch of Sonidegib produced [1].

High-Purity Building Block for Medicinal Chemistry

Research groups developing novel Smoothened antagonists or exploring structure-activity relationships (SAR) around the cis-2,6-dimethylmorpholine motif should prioritize procurement of high-purity (>99%) material. The data shows that processes exist to achieve precursor purity of 99.7-99.8% [2]. Using such high-purity starting material minimizes the risk of confounding bioassay results due to trace impurities and ensures the highest quality of downstream derivative compounds.

Process Development & Scale-Up for Sonidegib

Chemical engineers and process chemists tasked with scaling up Sonidegib synthesis can use this compound to benchmark novel or intensified processes, such as continuous flow manufacturing. The 99% conversion rate achieved with a surfactant-mediated system in water/organic solvent [3] provides a high-efficiency benchmark. Procuring the intermediate allows for direct, quantitative comparison of new process economics, sustainability metrics, and purity profiles against established batch methods.

Application
Selection Property
Validation Focus
Sonidegib API manufacturing
Synthetic route yield profile
Yield comparison across published routes
Medicinal chemistry building block
Intermediate purity grade
Precursor purity capability
Process scale-up & intensification
Process efficiency benchmark
Conversion rate & sustainability metrics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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